molecular formula C12H23LiSi B14415528 lithium;tri(propan-2-yl)-prop-1-ynylsilane CAS No. 82192-58-3

lithium;tri(propan-2-yl)-prop-1-ynylsilane

Cat. No.: B14415528
CAS No.: 82192-58-3
M. Wt: 202.4 g/mol
InChI Key: ZAPAQDNBGDMQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;tri(propan-2-yl)-prop-1-ynylsilane is an organosilicon compound that features a lithium atom bonded to a silicon atom, which is further bonded to a prop-1-ynyl group and three propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;tri(propan-2-yl)-prop-1-ynylsilane typically involves the reaction of lithium acetylide with tri(propan-2-yl)silyl chloride. The reaction is carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium acetylide from reacting with moisture or oxygen. The reaction is usually performed in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;tri(propan-2-yl)-prop-1-ynylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The lithium atom can be substituted with other electrophiles to form different organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various organosilicon compounds depending on the electrophile used.

Scientific Research Applications

Lithium;tri(propan-2-yl)-prop-1-ynylsilane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of lithium;tri(propan-2-yl)-prop-1-ynylsilane involves its ability to form stable carbon-silicon bonds. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in various synthetic applications to create complex organosilicon compounds.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;tri(propan-2-yl)-propoxysilane
  • Lithium;ethynyl-tri(propan-2-yl)silane

Uniqueness

Lithium;tri(propan-2-yl)-prop-1-ynylsilane is unique due to its prop-1-ynyl group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows for specific applications in organic synthesis and material science that are not possible with other organosilicon compounds.

Properties

CAS No.

82192-58-3

Molecular Formula

C12H23LiSi

Molecular Weight

202.4 g/mol

IUPAC Name

lithium;tri(propan-2-yl)-prop-1-ynylsilane

InChI

InChI=1S/C12H23Si.Li/c1-8-9-13(10(2)3,11(4)5)12(6)7;/h10-12H,1H2,2-7H3;/q-1;+1

InChI Key

ZAPAQDNBGDMQNS-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)[Si](C#C[CH2-])(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.